![molecular formula C12H11BrO3 B3250055 Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate CAS No. 200185-91-7](/img/structure/B3250055.png)
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate
Overview
Description
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C12H11BrO3 . It has a molecular weight of 283.12 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, its application was demonstrated in the synthesis of [1,2,3]selenadiazolo[4,5-e]benzofuran and benzothiophene derivatives. The compound is involved in a series of reactions leading to the creation of hydrazides, substituted hydrazones, and oxadiazoles, showcasing its versatility in organic synthesis (Shekarchi et al., 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored. For example, ITH4012, a derivative, shows promise as an acetylcholinesterase inhibitor with neuroprotective properties. It has demonstrated effectiveness in reducing cell death induced by various compounds and shows potential in the treatment of neurodegenerative diseases (Orozco et al., 2004).
properties
IUPAC Name |
ethyl 6-bromo-3-methyl-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXXJIYMXCUNTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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